Cas no 1780760-71-5 (tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate)

Tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate is a versatile carbamate-protected amine derivative, commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 3-hydroxy-1-methyl-cyclopentyl moiety provides a chiral center, making it valuable for stereoselective synthesis. This compound is particularly useful in peptide coupling reactions and the preparation of bioactive molecules due to its compatibility with a wide range of reaction conditions. Its crystalline solid form ensures ease of handling and purification, while its well-defined reactivity profile supports reproducible results in complex synthetic pathways.
tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate structure
1780760-71-5 structure
Product name:tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate
CAS No:1780760-71-5
MF:C11H21NO3
Molecular Weight:215.289343595505
MDL:MFCD28612286
CID:4615320
PubChem ID:84784051

tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate
    • (3-Hydroxy-1-methyl-cyclopentyl)-carbamic acid tert-butyl ester
    • P20497
    • SY322668
    • 1780760-71-5
    • 1-(Boc-amino)-3-hydroxy-1-methylcyclopentane
    • tert-ButylN-(3-hydroxy-1-methylcyclopentyl)carbamate
    • t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
    • SB23069
    • tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
    • MFCD28612286
    • PS-17731
    • CS-0058054
    • 3-(Boc-amino)-3-methylcyclopentanol
    • MDL: MFCD28612286
    • インチ: 1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h8,13H,5-7H2,1-4H3,(H,12,14)
    • InChIKey: TZTWGKRXKFXYGQ-UHFFFAOYSA-N
    • SMILES: OC1CCC(C)(C1)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 215.15214353g/mol
  • 同位素质量: 215.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 58.6Ų

tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128694-500mg
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
1780760-71-5 98%
500mg
¥4455 2023-04-15
eNovation Chemicals LLC
D633878-500MG
tert-butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
1780760-71-5 97%
500mg
$235 2024-07-21
Chemenu
CM536709-250mg
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
1780760-71-5 95%+
250mg
$279 2023-03-26
Chemenu
CM536709-1g
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
1780760-71-5 95%+
1g
$466 2023-03-26
eNovation Chemicals LLC
Y1301489-5g
(3-Hydroxy-1-methyl-cyclopentyl)-carbamic acid tert-butyl ester
1780760-71-5 95%
5g
$1780 2024-07-28
eNovation Chemicals LLC
Y1301489-100mg
(3-Hydroxy-1-methyl-cyclopentyl)-carbamic acid tert-butyl ester
1780760-71-5 95%
100mg
$185 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R1078-500mg
(3-Hydroxy-1-methyl-cyclopentyl)-carbamic acid tert-butyl ester
1780760-71-5 97%
500mg
¥2605.69 2024-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R1078-100mg
(3-Hydroxy-1-methyl-cyclopentyl)-carbamic acid tert-butyl ester
1780760-71-5 97%
100mg
¥1302.85 2024-04-19
eNovation Chemicals LLC
D633878-10g
tert-butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
1780760-71-5 97%
10g
$1950 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8285-10g
tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate
1780760-71-5 97%
10g
¥10382.0 2024-04-23

tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate 関連文献

tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamateに関する追加情報

tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate (CAS No. 1780760-71-5): A Comprehensive Overview

tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate (CAS No. 1780760-71-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-protected 3-hydroxy-1-methylcyclopentylamine, is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structural features, including the tert-butyl carbamate protecting group and the hydroxyl-functionalized cyclopentane ring, make it an essential building block for the development of novel therapeutics.

The tert-butyl carbamate (Boc) protecting group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. This protecting group is particularly useful in the synthesis of peptides and other nitrogen-containing compounds, where it can prevent unwanted side reactions and ensure the selective formation of desired products. The presence of the 3-hydroxy-1-methylcyclopentane moiety adds further complexity and functionality to the molecule, making it suitable for a wide range of chemical transformations.

Recent research has highlighted the potential of tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate in the development of new drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent activity against certain types of cancer cells. One notable example is its use in the synthesis of small molecules that selectively inhibit specific kinases involved in cancer progression. These kinases are crucial enzymes that regulate cell growth and division, and their inhibition can lead to the arrest or death of cancer cells.

In addition to its applications in cancer research, tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate has also been explored for its potential in neurodegenerative diseases. Research has demonstrated that certain derivatives of this compound can cross the blood-brain barrier and modulate key signaling pathways involved in neurodegeneration. For example, compounds derived from tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate have been shown to protect neurons from oxidative stress and promote neurogenesis, making them promising candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic versatility of tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate has also been leveraged in the development of new materials and polymers. Its hydroxyl group can be readily functionalized through reactions such as esterification or etherification, allowing for the creation of a wide range of functionalized polymers with tailored properties. These materials have found applications in areas such as drug delivery systems, where they can be used to encapsulate and release therapeutic agents in a controlled manner.

From a synthetic chemistry perspective, the preparation of tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate involves several well-established steps. The first step typically involves the formation of the 3-hydroxy-1-methylcyclopentane core through a sequence of reactions such as ring closure metathesis (RCM) or intramolecular Diels-Alder reactions. Once this core structure is obtained, it can be further functionalized by introducing an amine group through reductive amination or other methods. Finally, the tert-butyl carbamate protecting group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O).

The stability and reactivity of tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate make it an ideal candidate for high-throughput screening (HTS) campaigns in drug discovery. HTS involves testing large libraries of compounds against specific biological targets to identify lead molecules with desired activities. The ability to rapidly synthesize and screen derivatives of tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate allows researchers to quickly identify promising candidates for further optimization.

In conclusion, tert-butyl N-(3-hydroxy-1-methyl-cyclopentyl)carbamate (CAS No. 1780760-71-5) is a valuable compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and synthetic versatility make it an essential building block for the development of novel therapeutics and functional materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and improving human health.

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